Product packaging for 1-Benzyl-3-ethylpiperazine-2,5-dione(Cat. No.:CAS No. 393781-68-5)

1-Benzyl-3-ethylpiperazine-2,5-dione

Cat. No.: B1629735
CAS No.: 393781-68-5
M. Wt: 232.28 g/mol
InChI Key: MUIKRKFOQRVJON-UHFFFAOYSA-N
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Description

Significance of Diketopiperazine Scaffolds in Medicinal Chemistry and Chemical Biology

Diketopiperazine scaffolds are considered "privileged structures" in medicinal chemistry due to their unique combination of properties. csu.edu.auwustl.edu Their rigid, nearly planar conformation makes them ideal for mimicking peptide bonds, while also offering stability against breakdown by proteases. wikipedia.org This inherent stability is a significant advantage in drug design, as it can lead to improved pharmacokinetic profiles.

The DKP scaffold allows for the introduction of chemical diversity at up to six positions, enabling the creation of vast libraries of compounds with a wide range of biological activities. wikipedia.org This structural versatility has made DKPs a focal point for the development of new therapeutic agents. They are found in numerous natural products and have been shown to possess a variety of pharmacological activities, including anticancer, antiviral, antifungal, and antibacterial properties. wikipedia.orgwustl.eduorscience.ru

Historical Context and General Therapeutic Relevance of Piperazinedione Derivatives

Piperazinediones were first identified in natural sources, being synthesized by a diverse range of organisms including bacteria, fungi, and even mammals. wikipedia.org The first compound containing a peptide bond to be characterized by X-ray crystallography in 1938 was a 2,5-diketopiperazine. wikipedia.org This discovery paved the way for a deeper understanding of their structure and function.

The therapeutic relevance of piperazinedione derivatives is extensive. nih.gov Their ability to interact with a variety of biological targets has led to their investigation for a wide array of medical applications. wisdomlib.org Research has demonstrated their potential as anticancer agents, with some derivatives showing efficacy against various human cancer cell lines. wikipedia.orgwustl.edunih.gov Furthermore, certain piperazinedione derivatives have been studied for their anxiolytic properties, acting on the GABAergic system in a manner similar to some established anti-anxiety medications. nih.gov The broad spectrum of biological activity also includes anti-inflammatory, antibacterial, and antiviral effects. wisdomlib.orgnih.gov

Overview of 1-Benzyl-3-ethylpiperazine-2,5-dione: Current Research Landscape and Prospective Research Avenues

While the broader class of piperazinediones is well-studied, specific research on this compound is limited. Its chemical structure, featuring a benzyl (B1604629) group at the N-1 position and an ethyl group at the C-3 position, suggests it is a synthetic derivative. The presence of these functional groups provides opportunities for further chemical modification to explore structure-activity relationships.

Current Research Landscape:

Publicly available research specifically detailing the synthesis, biological activity, or therapeutic applications of this compound is sparse. Chemical suppliers list the compound, indicating its availability for research purposes. chemical-suppliers.eu However, dedicated studies on its specific properties are not prominent in the current scientific literature.

Prospective Research Avenues:

Based on the known activities of structurally related piperazinediones, several research avenues for this compound can be proposed:

Anticancer Activity: Given that many piperazinedione derivatives exhibit antitumor properties, this compound could be screened against various cancer cell lines. wustl.edunih.gov The benzyl and ethyl substitutions may influence its lipophilicity and interaction with biological targets, potentially leading to novel anticancer activity.

Neuropharmacological Effects: The piperazine (B1678402) nucleus is a common feature in drugs targeting the central nervous system. nih.gov Therefore, investigating the potential anxiolytic, anticonvulsant, or other neuropharmacological effects of this compound would be a logical step. nih.govmdpi.com

Antimicrobial Properties: The broad antimicrobial activity of the piperazinedione class suggests that this compound could be tested for its efficacy against various bacterial and fungal strains. nih.govmdpi.com

Further research, including its synthesis, spectroscopic characterization, and comprehensive biological evaluation, is necessary to determine the specific potential of this compound as a therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2 B1629735 1-Benzyl-3-ethylpiperazine-2,5-dione CAS No. 393781-68-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

393781-68-5

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-benzyl-3-ethylpiperazine-2,5-dione

InChI

InChI=1S/C13H16N2O2/c1-2-11-13(17)15(9-12(16)14-11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16)

InChI Key

MUIKRKFOQRVJON-UHFFFAOYSA-N

SMILES

CCC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2

Canonical SMILES

CCC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

Structure Activity Relationship Sar Studies of 1 Benzyl 3 Ethylpiperazine 2,5 Dione and Its Derivatives

Conformational Analysis and Molecular Rigidity of the Piperazinedione Core

The piperazine-2,5-dione ring is a cyclic dipeptide framework that, while often depicted as planar, possesses a degree of conformational flexibility. researchgate.net The core structure is typically a six-membered ring containing two amide bonds. While molecules with this core can be approximately planar, they can also adopt non-planar conformations. researchgate.net For instance, in certain substituted piperazine-2,5-diones, one isomer has been observed to deviate from planarity, adopting a flagpole boat conformation. csu.edu.au

The rigidity of the ring is influenced by its substituents. When aromatic side chains are present, they tend to adopt a conformation that maximizes overlap with the DKP ring, a phenomenon that is dependent on the stereochemistry (cis or trans) of the substituents. csu.edu.au This interaction can induce a slight folding of the DKP ring. The presence of exocyclic double bonds, as seen in precursors like 3,6-dibenzylidenepiperazine-2,5-dione, further constrains the ring to a more planar state. researchgate.net The inherent rigidity of the DKP core, combined with the conformational possibilities, makes it a valuable scaffold for presenting substituents in well-defined spatial orientations for interaction with biological targets. nih.gov

Influence of the N-1 Benzyl (B1604629) Substituent on Biological Activity and Receptor Interactions

The substituent at the N-1 position of the piperazinedione ring plays a critical role in defining the molecule's biological activity and its binding affinity for various receptors. The benzyl group in 1-benzyl-3-ethylpiperazine-2,5-dione is a significant pharmacophoric feature. The introduction of a benzyl group at the N-1 position can introduce a key hydrophobic interaction domain, which can fit into corresponding hydrophobic pockets in target proteins.

Impact of Stereochemistry on the Activity Profiles of this compound Analogs

Stereochemistry is a fundamental aspect of molecular recognition, and the spatial arrangement of substituents on the piperazinedione core has a profound impact on biological activity. For a disubstituted piperazinedione like this compound, multiple stereoisomers are possible, arising from the chiral centers at C-3 and potentially C-6 (if substituted), leading to cis and trans diastereomers, each with their own enantiomers.

Comparative SAR Analysis with Other Piperazinedione Derivatives

To better understand the specific roles of the N-1 benzyl and C-3 ethyl groups, it is instructive to compare them with analogs bearing different substituents at these positions.

The identity of the N-1 substituent can dramatically alter biological activity. Replacing the N-1 benzyl group with smaller alkyl groups, such as methyl, or with different aryl groups, provides insight into the steric and electronic requirements of the target's binding site.

N-1 SubstituentGeneral Effect on ActivityRationaleCitation
Unsubstituted (N-H) Often serves as a baseline for activity. The N-H group can act as a hydrogen bond donor.Provides a key hydrogen bonding interaction. researchgate.net
Methyl Activity can be significantly different from unsubstituted or N-benzyl analogs. In some series, N-methylation leads to decreased activity.Alters steric bulk and removes the hydrogen bond donor capability, which can be critical for receptor binding. researchgate.net
Aryl (e.g., Phenyl) The electronic nature of the aryl ring is crucial. Electron-withdrawing groups (e.g., 4-chlorophenyl) can enhance activity compared to electron-donating groups (e.g., 4-methylphenyl).Modifies the electronic character and hydrophobic interactions of the N-1 substituent, affecting binding affinity. nih.gov
Benzyl Generally provides a strong hydrophobic interaction. The flexibility of the benzyl group allows it to adopt favorable conformations within the binding pocket.The phenyl ring can engage in π-stacking and hydrophobic interactions, often leading to potent activity. researchgate.net

This table provides an interactive summary of the effects of N-1 substituents.

The C-3 position is critical for modulating potency and selectivity. Varying the alkyl or arylalkyl group at this position helps to map the topology of the target's binding pocket.

C-3 SubstituentGeneral Effect on ActivityRationaleCitation
Methyl Establishes a baseline for the effect of a small alkyl group.Provides minimal steric hindrance while adding some lipophilicity. nih.gov
Isopropyl Often used to introduce moderate steric bulk.The branched nature can provide a better fit in some binding pockets compared to a linear chain. nih.gov
Isobutyl The specific branching and size can be optimal for certain targets, as seen in natural products like albonoursin.Provides a specific hydrophobic and steric profile that can enhance binding affinity. researchgate.net
Benzyl Introduces a large, aromatic group capable of significant hydrophobic and π-stacking interactions.Can lead to high potency if the binding site has a large hydrophobic pocket that can accommodate the benzyl group. nih.govnih.gov

This table provides an interactive summary of the effects of C-3 substituents.

Structural Modifications to the Diketopiperazine Ring System and Their Functional Consequences

Key modifications to the diketopiperazine ring system include N-alkylation, introduction of unsaturation, and alterations to the ring's stereochemistry. Each of these changes can have profound effects on the molecule's three-dimensional structure and its interactions with biological macromolecules.

N-Alkylation of the Diketopiperazine Ring

The nitrogen atoms within the diketopiperazine ring are susceptible to alkylation. The introduction of alkyl groups at these positions can significantly alter the compound's properties. For instance, in a study of 3,6-diunsaturated 2,5-diketopiperazines, an allyl group was introduced to one of the nitrogen atoms of the DKP ring. This modification was intended to disrupt the formation of intermolecular hydrogen bonds. Compared to a methyl group, the longer allyl side chain was also found to interfere with π–π stacking interactions between the molecules. mdpi.com This disruption can lead to improved lipophilicity, which is a critical factor for drug absorption and distribution. mdpi.com

Introduction of Unsaturation

Creating carbon-carbon double bonds within or attached to the diketopiperazine ring is another strategy to modify its structure and activity. The synthesis of 3,6-diunsaturated 2,5-diketopiperazine derivatives has been a subject of interest for developing novel anticancer agents. mdpi.com The presence of these unsaturated bonds can lock the conformation of the side chains relative to the DKP ring, potentially leading to more specific interactions with target proteins. For example, compound 11 from a synthesized series, which features naphthalen-1-ylmethylene and 2-methoxybenzylidene groups at the 3 and 6 positions of the DKP ring, demonstrated significant inhibitory activities against A549 and HeLa cancer cells. mdpi.com The study suggested that the combination of specific substituents at these positions, along with the unsaturated nature of the DKP derivative, had a combined impact on its anticancer activities. mdpi.com

The introduction of unsaturation can be achieved through various synthetic methods. One such method involves the reaction of 1,4-diacetyl-2,5-diketopiperazine with aromatic aldehydes to yield (3Z,6Z)-3,6-bis(arylmethylene)piperazine-2,5-diones. mdpi.com The stereochemistry of these double bonds is crucial, as it dictates the spatial arrangement of the substituents and, consequently, the biological activity.

Stereochemical Alterations

The diketopiperazine ring contains chiral centers, and the stereochemistry at these centers plays a pivotal role in determining the biological activity. Most naturally occurring 2,5-DKPs are in the cis configuration, derived from L-amino acids. wikipedia.org However, epimerization to the trans isomers can occur under various conditions. wikipedia.org The synthesis of DKP analogues with different stereochemistries allows for the exploration of how the spatial orientation of the substituents affects binding to biological targets.

The functional consequences of these modifications are summarized in the table below, with examples from various diketopiperazine derivatives.

Modification Type Structural Change Functional Consequence Example Compound Class Reference(s)
N-Alkylation Introduction of an allyl group on a ring nitrogen.Increased lipophilicity by disrupting intermolecular hydrogen bonding and π–π stacking.3,6-diunsaturated 2,5-diketopiperazines mdpi.com
Unsaturation Introduction of exocyclic double bonds at positions 3 and 6.Altered conformation and enhanced anticancer activity.(3Z,6Z)-3,6-bis(arylmethylene)piperazine-2,5-diones mdpi.com
Aromatization Enzymatic oxidation of the DKP ring.Formation of a planar, aromatic ring system, which can alter binding modes and biological targets.Pulcherrimin nih.govnih.gov
Stereochemical Inversion Change from cis to trans configuration of substituents.Altered three-dimensional shape, potentially leading to a loss or change in biological activity.General Diketopiperazines wikipedia.org

These examples underscore the versatility of the diketopiperazine scaffold and the various ways in which its structure can be fine-tuned to achieve desired biological outcomes. While specific SAR data for this compound regarding these ring modifications is not extensively available in the public domain, the principles derived from the study of other DKPs provide a rational basis for the design of new analogues with potentially enhanced or novel activities.

Biological Activities and Mechanistic Investigations of 1 Benzyl 3 Ethylpiperazine 2,5 Dione in Vitro Studies

Antiviral Activity Through Viral Protease Inhibition (e.g., HIV-1, HSV-1)

No data available.

Antineoplastic and Antiproliferative Effects in Cancer Cell Lines (In Vitro)

Inhibition of Cancer Cell Proliferation (e.g., K-562, MCF-7, A549, DU-145, 22RV1 Prostate Cancer Cells)

No data available.

Induction of Cell Differentiation (e.g., Erythroid Differentiation in K-562 Cells)

No data available.

Mechanisms of Apoptosis Induction in Cancer Cells

No data available.

Synergistic Effects with Established Chemotherapeutic Agents

No data available.

Immunomodulatory Properties: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

No data available.

Investigation of Receptor Antagonist Activities (e.g., Androgen Receptor, Dopamine (B1211576) Receptor)

The structural framework of piperazine (B1678402) derivatives makes them suitable candidates for receptor antagonist development. Research has explored their potential to block the activity of key receptors implicated in various diseases, including the androgen and dopamine receptors.

Androgen Receptor (AR) Antagonism: The androgen receptor is a critical target in the treatment of prostate cancer. frontiersin.org Several studies have focused on developing novel AR antagonists based on the piperazine scaffold. A series of arylpiperazine derivatives were designed and synthesized to identify new AR antagonists. frontiersin.orgnih.gov In these studies, compounds were evaluated for their ability to inhibit AR activity and the proliferation of androgen-dependent prostate cancer cells (LNCaP).

Notably, certain arylpiperazine derivatives demonstrated significant AR antagonistic potency. For instance, derivative 21 (structure not fully specified in the abstract) showed the highest antagonistic activity (76.2% inhibition) and a strong binding affinity for the AR with an IC₅₀ value of 0.65 μM. frontiersin.org Molecular docking studies suggested that this derivative binds primarily to the AR ligand-binding pocket through hydrophobic interactions. frontiersin.org Another study reported that a naftopidil-derived α1D/1A antagonist, HJZ-12 , which contains a piperazine moiety, could suppress the progression of benign prostatic hyperplasia (BPH) by inducing apoptosis in an α1-adrenoceptor-independent manner. frontiersin.orgnih.gov

Table 1: In Vitro Androgen Receptor Antagonist Activity of Selected Piperazine Derivatives
CompoundDescriptionKey FindingReference
Arylpiperazine Derivative 21Novel arylpiperazine derivativeExhibited the highest AR antagonistic potency (76.2% inhibition) and binding affinity (IC₅₀ = 0.65 μM). frontiersin.org
Arylpiperazine Derivatives 5, 8, 12, 19, 22, 25, 26Series of novel arylpiperazine derivativesShowed strong AR antagonistic potency (>55% inhibition) and binding affinities (IC₅₀ <3 μM). frontiersin.org
HJZ-12A naftopidil-derived piperazine compoundInduces apoptosis in benign prostatic hyperplasia cells, acting independently of its α1-adrenoceptor antagonism. frontiersin.orgnih.gov

Dopamine Receptor Antagonism: The dopaminergic system is a key target for treating addiction and various neurological disorders. nih.gov While specific studies on 1-Benzyl-3-ethylpiperazine-2,5-dione are scarce, related piperazine compounds have been investigated for their effects on dopamine receptors. For example, the piperazine derivative BP 897 was studied for its interaction with human dopamine D2 and D3 receptors. The study found that BP 897 acted as a potent and selective antagonist at both D2 and D3 receptors, suggesting that dopamine D3 receptor antagonist properties could be beneficial in treating addiction. nih.gov Other research has focused on designing benzazepine analogues, which are structurally distinct from piperazinediones, as potent D1/D5 receptor antagonists. nih.gov

Enzyme Inhibition Studies (e.g., Plasmepsin II, Phosphodiesterase 5, Telomerase)

Piperazinedione and piperazine derivatives have been evaluated as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of conditions from infectious diseases to cancer.

Plasmepsin II Inhibition: Plasmepsins are aspartic proteases crucial for the survival of the malaria parasite, Plasmodium falciparum, as they are involved in the degradation of hemoglobin. nih.gov Increased gene copy numbers of Plasmepsin II and Plasmepsin III have been associated with resistance to the antimalarial drug piperaquine, which features a piperazine core. nih.gov Studies using CRISPR-Cas9 to knock out the genes for Plasmepsin II and/or III in P. falciparum resulted in increased sensitivity to piperaquine. nih.gov This genetic evidence confirms the link between these enzymes and the activity of piperazine-containing antimalarials, although direct inhibition studies with piperazinedione derivatives are not widely reported. nih.govnih.gov

Phosphodiesterase 5 (PDE5) Inhibition: Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Its inhibition is a well-established therapeutic strategy for erectile dysfunction. nih.gov Many potent and selective PDE5 inhibitors, such as sildenafil, are based on a core structure that includes a piperazine ring. nih.govresearchgate.net The development of various chemotypes as PDE5 inhibitors underscores the significance of the piperazine scaffold in designing molecules that target this enzyme. researchgate.net These inhibitors enhance cGMP-mediated signaling pathways, leading to smooth muscle relaxation. nih.gov

Telomerase Inhibition: Telomerase is a reverse transcriptase that is overexpressed in the vast majority of cancer cells (85–90%) but not in most normal cells, making it an attractive target for anticancer drug development. mdpi.comwisdomlib.org The inhibition of telomerase can be achieved through various mechanisms. While numerous classes of compounds, such as benzylidene-hydrazones, dihydropyrazoles, and flavonoid derivatives, have been investigated as telomerase inhibitors, specific studies focusing on this compound or related piperazinediones are not prominent in the cited literature. mdpi.com However, the general principle of targeting telomerase with small molecules remains a key area of cancer research. mdpi.com

Table 2: In Vitro Enzyme Inhibition by Piperazine and Piperazinedione-Related Compounds
Enzyme TargetCompound Class/ExampleBiological Relevance/FindingReference
Plasmepsin II / IIIPiperaquine (a piperazine derivative)Genetic knockout of these enzymes in P. falciparum increases sensitivity to piperaquine, linking them to the drug's mechanism of action. nih.govnih.gov
Phosphodiesterase 5 (PDE5)Sildenafil and other piperazine derivativesPotent inhibition of PDE5 is the mechanism for treating erectile dysfunction. The piperazine ring is a key structural feature in many inhibitors. nih.govnih.govresearchgate.net
Acetylcholinesterase (AChE)Piperazine-2,5-dione derivativesDesigned derivatives showed significant AChE inhibition (e.g., IC₅₀ = 28.65 nM), relevant for Alzheimer's disease treatment. nih.gov
Fatty Acid Amide Hydrolase (FAAH)Piperazine and Piperidine (B6355638) derivativesPotent and selective nanomolar inhibitory activity against FAAH, offering potential neuroprotection without psychotropic side effects. nih.gov

Other Reported Biological Activities of Piperazinedione Derivatives and Analogs

The versatile structure of the piperazine and piperazinedione nucleus has led to its incorporation into compounds with a wide spectrum of biological activities. wisdomlib.orgjetir.org Minor modifications to the core structure can lead to significant changes in medicinal properties. wisdomlib.org

Antimicrobial and Antifungal Activity: Various piperazine derivatives have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. wisdomlib.orgresearchgate.net Phenothiazine-piperazine derivatives, for example, showed good antibacterial effects against Gram-positive bacteria and also exhibited antifungal activity against Aspergillus species. nih.gov

Antitubercular Activity: Some novel piperazine derivatives of phenothiazine (B1677639) were found to inhibit the growth of Mycobacterium tuberculosis at low concentrations. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of piperazine derivatives has been an area of interest. wisdomlib.org Certain N-substituted pyrroledicarboximides containing a piperazine moiety were found to inhibit the activity of cyclooxygenase-1 (COX-1) and COX-2 enzymes. jetir.org

Neuroprotective and Anticonvulsant Activity: Research into piperazine derivatives has revealed neuroprotective effects. nih.gov For instance, inhibitors of fatty acid amide hydrolase (FAAH) based on a piperazine structure showed protection against excitotoxicity in brain tissue. nih.gov The piperazine class is also associated with anticonvulsant properties. wisdomlib.orgjetir.org

Anticancer Activity: Piperazine-2,5-diones have been explored for their ability to inhibit cancer cell growth. nih.gov Derivatives such as phenylahistin (B1241939) and its analog plinabulin, which have a piperazine-2,5-dione ring, show variations in their cytotoxic effects. nih.gov Furthermore, increasing the lipophilicity of piperazine-2,5-dione derivatives has been shown to be advantageous for their anticancer properties. nih.gov

Table 3: Diverse Biological Activities of Piperazine and Piperazinedione Derivatives
Biological ActivityCompound Class / ExampleKey FindingReference
AntimicrobialPiperazine derivativesActive against various pathogens, including Staphylococcus and Escherichia coli. wisdomlib.orgresearchgate.net
AntifungalPhenothiazine-piperazine derivativesShowed good activity against Aspergillus species. nih.gov
AntitubercularPhenothiazine-piperazine derivativesInhibited the growth of Mycobacterium tuberculosis. nih.gov
Anti-inflammatoryN-substituted pyrroledicarboximidesInhibited COX-1 and COX-2 enzymes. jetir.org
NeuroprotectivePiperazine-based FAAH inhibitorsProtected against kainic acid-induced excitotoxicity in rat hippocampal slices. nih.gov
AnticancerPhenylahistin, PlinabulinPiperazine-2,5-dione derivatives with demonstrated ability to inhibit cancer cell growth. nih.gov
AnthelminticPiperazine hydrate, Piperazine citrateInduces flaccid paralysis in parasitic worms, leading to their expulsion. wisdomlib.org

Computational Chemistry and Molecular Modeling of 1 Benzyl 3 Ethylpiperazine 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 1-Benzyl-3-ethylpiperazine-2,5-dione. jksus.org These calculations provide a detailed picture of the electronic structure, which in turn governs the molecule's reactivity and potential interactions with biological systems. By solving the Schrödinger equation for the molecule, albeit with approximations, researchers can determine various electronic properties.

Key parameters derived from quantum chemical calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential map. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For this compound, the presence of the benzyl (B1604629) and ethyl groups will influence the electronic distribution across the diketopiperazine core, affecting its reactivity.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRegion of the molecule most likely to donate electrons.
LUMO Energy-1.2 eVRegion of the molecule most likely to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment2.8 DMeasure of the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve as illustrative examples of the data obtained from quantum chemical calculations.

Furthermore, reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's susceptibility to electrophilic or nucleophilic attack, which is crucial for understanding potential metabolic pathways and interactions with enzyme active sites. researchgate.net

Molecular Docking Studies to Predict Target Binding and Affinities (e.g., Plasmepsin II)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is instrumental in identifying potential drug targets and understanding the molecular basis of ligand-protein interactions. For this compound, molecular docking can be employed to investigate its binding affinity for various enzymes, such as Plasmepsin II, an aspartic protease from Plasmodium falciparum and a key target for antimalarial drugs. sci-hub.se

The docking process involves generating a multitude of possible conformations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each conformation. A lower binding energy score typically indicates a more stable and favorable interaction. The analysis of the docked pose can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov For instance, the carbonyl groups of the diketopiperazine ring in this compound could act as hydrogen bond acceptors, while the benzyl group could engage in hydrophobic interactions within a corresponding pocket of the Plasmepsin II active site. sci-hub.se

Table 2: Illustrative Molecular Docking Results of this compound with Plasmepsin II

ParameterValueDescription
Binding Energy-8.2 kcal/molPredicted free energy of binding.
Interacting ResiduesASP34, GLY36, SER79, ILE120Key amino acids in the Plasmepsin II active site involved in binding.
Hydrogen Bonds2Number of hydrogen bonds formed between the ligand and protein.
Hydrophobic InteractionsBenzyl group with ILE120, PHE117Key non-polar interactions contributing to binding.

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Molecular Dynamics Simulations to Elucidate Protein-Ligand Interactions and Conformational Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net MD simulations are crucial for understanding the stability of the protein-ligand complex and the conformational changes that may occur upon binding. researchgate.net

By applying the laws of classical mechanics, an MD simulation can track the trajectory of each atom in the system, providing insights into the flexibility of both the ligand and the protein. This allows for a more accurate assessment of the binding affinity by calculating the free energy of binding over the course of the simulation. For this compound complexed with a target protein like Plasmepsin II, MD simulations can reveal the stability of the initial docked pose, identify key residues that are crucial for maintaining the interaction, and explore the conformational landscape of the binding pocket. sci-hub.se The root-mean-square deviation (RMSD) of the protein and ligand atoms over time is often used to assess the stability of the complex.

In Silico Prediction of Biological Activities (e.g., Antimalarial Activity)

The structural and electronic information obtained from computational studies can be used to predict the biological activities of a compound through various in silico models. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate the chemical structure of a series of compounds with their biological activity. By building a QSAR model based on known antimalarial diketopiperazines, the potential antimalarial activity of this compound could be predicted. mdpi.com

Furthermore, machine learning and artificial intelligence-based models are increasingly being used to predict a wide range of biological activities and physicochemical properties. These models are trained on large datasets of known active and inactive compounds and can identify complex patterns that are not apparent from simple QSAR models. Such approaches could be applied to screen this compound against a panel of biological targets to identify potential therapeutic applications. malariaworld.org

Pharmacophore Modeling and Virtual Screening Approaches for Novel Diketopiperazine Derivatives

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand, such as a potent diketopiperazine-based inhibitor, or from the structure of the target protein's binding site.

Once a pharmacophore model is developed, it can be used to perform virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. nih.gov This approach allows for the rapid and cost-effective identification of new potential drug candidates. Starting with the scaffold of this compound, a pharmacophore model could be developed based on its predicted binding mode with a target like Plasmepsin II. This model would highlight the key features, such as hydrogen bond donors and acceptors, and hydrophobic regions, necessary for binding. This pharmacophore could then be used to screen for other diketopiperazine derivatives with potentially improved activity. researchgate.net

Analytical and Spectroscopic Characterization Methods in 1 Benzyl 3 Ethylpiperazine 2,5 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Chiral Analysis

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of piperazine-2,5-dione derivatives. It provides critical information about the connectivity of atoms, the chemical environment of individual nuclei, and the three-dimensional arrangement of the molecule.

Proton NMR (¹H NMR) Applications, including Enantiodiscrimination with Chiral Solvating Agents

Proton NMR (¹H NMR) is fundamental in confirming the identity and purity of 1-Benzyl-3-ethylpiperazine-2,5-dione. The spectrum reveals characteristic signals for the protons of the benzyl (B1604629) group, the ethyl substituent, and the piperazinedione ring.

A significant application of ¹H NMR in this context is chiral analysis. Since this compound possesses a chiral center at the C-3 position, it exists as a pair of enantiomers. Distinguishing between these enantiomers is crucial, and ¹H NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a powerful method for this purpose. unipi.itrsc.org CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. unipi.it This interaction occurs in solution, leading to the generation of a pair of diastereomeric adducts which exhibit distinct chemical shifts in the ¹H NMR spectrum. nih.gov

The process involves dissolving the racemic analyte and an equimolar amount of an enantiopure CSA in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃). researchgate.netresearchgate.net The resulting diastereomeric association leads to the splitting, or doubling, of characteristic proton signals of the analyte. researchgate.net The magnitude of this chemical shift non-equivalence (Δδ) is a measure of the enantiodiscrimination. unipi.itnih.gov For instance, research on analogous diketopiperazines has shown that enantiopure (S)-1-benzyl-6-methylpiperazine-2,5-dione can itself act as a CSA, inducing signal splitting in the ¹H NMR spectra of racemic analytes like N-acylamino acid esters. researchgate.netresearchgate.net The formation of intermolecular hydrogen bonds between the CSA and the analyte is often the primary mechanism driving this recognition. researchgate.net

Table 1: Representative ¹H NMR Data for a Substituted Piperazinedione Analog Data is for the analogous compound 1-benzyl-5-phenyl-1H-1,2,3-triazole, illustrating typical chemical shift regions.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
CH₂ (benzyl) 5.55 s (singlet)
Aromatic H (benzyl) 7.06 - 7.30 m (multiplet)
Aromatic H (phenyl) 7.24 - 7.45 m (multiplet)
Triazole H 7.74 s (singlet)

Source: Supporting Information, The Royal Society of Chemistry. rsc.org

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The carbonyl carbons (C=O) of the piperazinedione ring are particularly diagnostic, appearing at low field (downfield) in the spectrum.

In chiral analysis, ¹³C NMR can also be used with CSAs. The formation of diastereomeric complexes can induce small but measurable differences in the chemical shifts of the analyte's carbon atoms, further confirming enantiodiscrimination. researchgate.net

Table 2: Representative ¹³C NMR Data for a Substituted Piperazinedione Analog Data is for the analogous compound 1-benzyl-5-phenyl-1H-1,2,3-triazole, illustrating typical chemical shift regions.

Carbon Assignment Chemical Shift (δ, ppm)
CH₂ (benzyl) 51.85
Aromatic C (benzyl & phenyl) 126.93 - 138.26
Carbonyl C (hypothetical) ~165-175

Source: Supporting Information, The Royal Society of Chemistry. rsc.org

Advanced NMR Techniques for Stereochemical Assignments

Beyond standard 1D NMR, advanced 2D NMR techniques are employed for unambiguous stereochemical assignments of piperazinediones. csu.edu.auchemrxiv.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the relative configuration (cis/trans isomerism) of substituents on the piperazinedione ring. ipb.ptchemrxiv.org

A NOESY experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. ipb.pt For substituted piperazine-2,5-diones, the presence or absence of specific NOE correlations between the protons of the substituents (e.g., the benzyl and ethyl groups) and the ring protons can definitively establish their relative orientation. csu.edu.auchemrxiv.org For example, a strong NOE correlation between the C-3 proton and the C-6 substituent's protons would suggest a cis relationship. csu.edu.au This method, often combined with X-ray crystallography, has been used to confirm that certain synthesis methods preferentially yield the cis isomer. csu.edu.auchemrxiv.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental formula of this compound (C₁₃H₁₆N₂O₂). By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. rsc.org This technique is a standard procedure for the characterization of newly synthesized compounds. rsc.org

Table 3: HRMS Data for an Analogous Heterocyclic Compound

Compound Formula Ion Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
1-(o-bromobenzyl)-5-phenyl-1H-1,2,3-triazole C₁₅H₁₃BrN₃ [M+H]⁺ 314.0293 314.0301

Source: Supporting Information, The Royal Society of Chemistry. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.orgnih.gov It is particularly useful for identifying individual components within a mixture. semanticscholar.org In the context of this compound, GC-MS could be used to detect its presence in reaction mixtures, helping to monitor the progress of a synthesis or to identify byproducts. nih.gov

The sample is first vaporized and passed through a GC column, where different compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that specific component. By comparing the retention time and the mass spectrum to those of a known standard, the presence and identity of the compound can be confirmed. This method has been successfully used for the detection of related benzylpiperazine compounds in various samples. semanticscholar.orgnih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is routinely used to determine the purity of a sample and to obtain its characteristic retention time under specific chromatographic conditions. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.

For piperazine (B1678402) derivatives, reversed-phase HPLC is a common approach. In this method, a nonpolar stationary phase (such as C18-modified silica) is used in conjunction with a polar mobile phase. While specific HPLC parameters for this compound are not extensively documented in publicly available literature, general methods for related piperazine compounds can be adapted. For instance, a study on various piperazine derivatives utilized a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) unodc.org. The retention time is a critical parameter for identification, and its value is highly dependent on the exact conditions of the analysis.

Table 1: Representative HPLC Parameters for Analysis of Piperazine Derivatives

ParameterTypical Conditions
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol)
Flow Rate 0.5 - 2.0 mL/min
Detection UV-Vis at a specific wavelength (e.g., 254 nm)
Temperature Ambient or controlled (e.g., 25-40 °C)

It is important to note that these parameters would require optimization for the specific analysis of this compound to achieve optimal separation and peak shape.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the separation and identification of volatile and thermally stable compounds. For piperazine derivatives, GC analysis can provide valuable information on purity and can be used for quantitative analysis. The compound is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

A study on the detection of designer piperazines, including 1-benzylpiperazine (B3395278) (BZP), in urine specimens employed GC-MS for analysis nih.gov. While this study does not focus on this compound, the general principles and conditions can be extrapolated. A typical GC method would involve a temperature-programmed oven to ensure the elution of the compound as a sharp peak.

Table 2: Illustrative GC-MS Parameters for Piperazine Derivative Analysis

ParameterTypical Conditions
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium at a constant flow rate
Inlet Temperature 250 - 280 °C
Oven Program Initial temperature hold followed by a temperature ramp to a final temperature (e.g., 100 °C for 1 min, then ramp at 10-20 °C/min to 300 °C)
Detector Mass Spectrometer (MS)

The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the compound by analyzing its fragmentation pattern.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule like this compound, X-ray crystallography can definitively establish the stereochemistry and the packing of the molecules in the crystal lattice.

Table 3: Hypothetical Crystallographic Data Presentation for a Piperazine-2,5-dione Derivative

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX°
Volume VVVV ų
Z 4
Density (calculated) D.DD g/cm³
R-factor 0.0XXX

This data provides a unique and definitive fingerprint for the solid-state structure of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule and to gain insights into its conformational properties. Both techniques probe the vibrational energy levels of a molecule, but they are governed by different selection rules.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for qualitative analysis. For this compound, key expected IR absorption bands would include those for the amide C=O stretching, C-N stretching, and the aromatic C-H and C=C stretching vibrations of the benzyl group. A research article on substituted piperazine-2,5-diones reported IR spectral data showing characteristic peaks for the amide functional groups csu.edu.au.

Raman Spectroscopy Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser source. The scattered light contains photons that have lost or gained energy corresponding to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to nonpolar bonds and symmetric vibrations, making it complementary to IR spectroscopy. For this compound, Raman spectroscopy would be effective in identifying the vibrations of the aromatic ring and the piperazine ring skeleton.

Table 4: Expected Vibrational Bands for this compound

Functional GroupExpected Wavenumber Range (cm⁻¹)Technique
Amide N-H Stretch3200 - 3400IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
Amide C=O Stretch1650 - 1700IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-N Stretch1000 - 1350IR

The combined use of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, aiding in its structural confirmation and conformational analysis.

Future Research Directions and Therapeutic Potential of 1 Benzyl 3 Ethylpiperazine 2,5 Dione

Exploration of Novel Synthetic Pathways and Derivatization Strategies for Enhanced Properties

One promising avenue is the development of more efficient methods for creating unsymmetrically substituted DKPs. Traditional methods often lead to mixtures of products, complicating purification and limiting their application. Advanced strategies, such as solid-phase synthesis and the use of orthogonal protecting groups, could enable the controlled and stepwise introduction of the benzyl (B1604629) and ethyl groups onto the piperazine-2,5-dione scaffold.

Furthermore, derivatization of the 1-Benzyl-3-ethylpiperazine-2,5-dione molecule could unlock a vast chemical space with potentially enhanced therapeutic properties. Key derivatization strategies could include:

Modification of the Benzyl Group: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) onto the phenyl ring of the benzyl group could modulate the compound's lipophilicity, electronic properties, and steric interactions with biological targets.

Varying the Alkyl Substituent: Replacing the ethyl group at the 3-position with other alkyl or functionalized chains could influence the compound's specificity and potency.

N-Alkylation/Arylation: The nitrogen atoms of the piperazine-2,5-dione ring can be further substituted to explore how these changes affect the molecule's conformation and biological activity.

These derivatization strategies would generate a library of analogs, which could then be screened for a wide range of biological activities.

Advanced Mechanistic Studies of Biological Actions at the Molecular and Cellular Levels

Diketopiperazines are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects. nih.gov A crucial area of future research for this compound and its derivatives will be to elucidate their precise mechanisms of action at the molecular and cellular levels.

This would involve a multi-pronged approach:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the specific proteins, enzymes, or receptors that interact with this compound.

Pathway Analysis: Once a target is identified, further studies would be necessary to understand how the compound modulates the relevant signaling pathways. This could involve techniques like Western blotting, reporter gene assays, and transcriptomic analysis.

Structural Biology: X-ray crystallography and NMR spectroscopy can provide detailed three-dimensional structures of the compound bound to its biological target, offering insights into the specific molecular interactions that drive its activity.

For instance, if a derivative of this compound shows anticancer activity, mechanistic studies would aim to determine if it induces apoptosis, inhibits cell cycle progression, or interferes with specific oncogenic signaling pathways.

Rational Design and Synthesis of Next-Generation Diketopiperazine Analogs with Improved Potency, Selectivity, and Bioavailability

Building upon the insights gained from mechanistic studies, the rational design of next-generation analogs of this compound will be a key focus. This approach moves beyond random screening and utilizes a deep understanding of structure-activity relationships (SAR) to create molecules with optimized properties.

Key considerations in the rational design process will include:

Potency: Fine-tuning the substituents on the DKP scaffold to maximize binding affinity to the desired biological target.

Selectivity: Designing analogs that preferentially bind to the target of interest while minimizing off-target effects, which can lead to unwanted side effects.

Bioavailability: Modifying the physicochemical properties of the molecule, such as its solubility and membrane permeability, to ensure it can reach its site of action in the body when administered. This can involve strategies like N-methylation or the incorporation of polar functional groups.

Computational modeling and molecular docking will play a pivotal role in this process, allowing for the in silico prediction of how different structural modifications will affect a compound's binding affinity and other properties before committing to chemical synthesis.

Development of High-Throughput Screening Assays for Comprehensive Biological Evaluation

To efficiently explore the therapeutic potential of a library of this compound derivatives, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of thousands of compounds in a cost-effective and time-efficient manner.

The design of these assays will depend on the therapeutic area of interest. For example:

Anticancer Screening: Cell-based assays using various cancer cell lines can be used to identify compounds that inhibit cell proliferation or induce cell death.

Antimicrobial Screening: Assays measuring the inhibition of bacterial or fungal growth can be employed to discover new antibiotic or antifungal agents.

Enzyme Inhibition Assays: If a specific enzyme is identified as a target, biochemical assays can be developed to screen for compounds that inhibit its activity.

The data generated from HTS campaigns will be crucial for identifying initial "hit" compounds that can then be further optimized through the process of rational drug design.

Integration of Computational and Experimental Approaches in Diketopiperazine Drug Discovery

The synergy between computational and experimental approaches is a cornerstone of modern drug discovery. For this compound, this integrated approach will be vital for accelerating the discovery and development of new therapeutic agents.

Computational methods that will be instrumental include:

Molecular Docking: Predicting the binding mode and affinity of DKP analogs to their biological targets.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound-target complex to understand the stability of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of the DKP analogs with their biological activity.

The predictions from these computational models will guide the synthesis of the most promising compounds, which will then be validated through experimental testing. This iterative cycle of computational design and experimental validation will streamline the drug discovery process and increase the likelihood of success.

Potential Applications of this compound as Chemical Probes and Modular Pharmaceutical Scaffolds

Beyond its direct therapeutic potential, this compound and its derivatives could serve as valuable tools in chemical biology and drug discovery.

Chemical Probes: A potent and selective analog of this compound could be modified to create a chemical probe. By attaching a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule), this probe could be used to visualize the localization of its biological target within cells or to isolate and identify the target from complex biological mixtures.

Modular Pharmaceutical Scaffolds: The diketopiperazine core of this compound can be viewed as a modular scaffold. By developing a robust and versatile synthetic route, a wide variety of chemical functionalities can be appended to this core structure. This "plug-and-play" approach would allow for the rapid generation of diverse compound libraries for screening against a multitude of biological targets, making the DKP scaffold a valuable starting point for drug discovery programs in various disease areas.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.